molecular formula C14H17N3O2S2 B2979176 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 2380142-95-8

4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2979176
CAS No.: 2380142-95-8
M. Wt: 323.43
InChI Key: FNMRYIMVZWMKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols .

Scientific Research Applications

4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)piperidine: Lacks the 5-methyl-1,3,4-thiadiazol-2-yl group.

    1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine: Lacks the benzenesulfonyl group.

    4-(Benzenesulfonyl)-1-(1,3,4-thiadiazol-2-yl)piperidine: Lacks the methyl group on the thiadiazole ring.

Uniqueness

The uniqueness of 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-11-15-16-14(20-11)17-9-7-13(8-10-17)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRYIMVZWMKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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